molecular formula C11H11ClF2O2 B1482600 Ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate CAS No. 1912447-92-7

Ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate

Cat. No. B1482600
CAS RN: 1912447-92-7
M. Wt: 248.65 g/mol
InChI Key: VCFSJSOFERYOTM-UHFFFAOYSA-N
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Description

The closest compounds I found are “ETHYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE” and “2-Chloro-6-methylphenyl isocyanate”. These compounds are used as laboratory chemicals . They are part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula for “ETHYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE” is C10H12ClNO2 . For “2-Chloro-6-methylphenyl isocyanate”, the molecular formula is C8H6ClNO .


Physical And Chemical Properties Analysis

For “2-Chloro-6-methylphenyl isocyanate”, it is a colorless liquid with a pungent odor. It has a boiling point range of 79 - 80 °C / 174.2 - 176 °F and a flash point of 107 °C / 224.6 °F .

Scientific Research Applications

Molluscicidal Properties

  • Study Focus: Research has explored the use of related chemical structures in developing compounds with molluscicidal properties, which are useful in controlling snails that are intermediate hosts for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).

Chemical Synthesis

  • Synthesis of Derivatives: A study focused on the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a derivative compound, demonstrating its utility as a building block in chemical synthesis (Clavel et al., 2000).
  • Radical Reactions: Radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers have been studied, showing the compound's versatility in organic synthesis (Kondratov et al., 2015).
  • Catalysis: The compound has been used in copper-catalyzed N-formylation of amines, indicating its role in facilitating complex organic reactions (Li et al., 2018).

Material Science

  • Copolymer Synthesis: Research on copolymers of styrene using derivatives of this compound demonstrates its application in material science, particularly in the creation of novel polymers (Kharas et al., 2014).

Environmental Chemistry

  • Photooxidation Studies: The environmental impact of fluoroacetates, including derivatives of this compound, has been studied, particularly their photooxidation in the atmosphere, which is relevant for understanding environmental degradation processes (Blanco et al., 2010).

Safety and Hazards

“2-Chloro-6-methylphenyl isocyanate” is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation. It’s also a potential sensitizer. It’s advised to use this chemical only outdoors or in a well-ventilated area, and to wear appropriate personal protective equipment .

properties

IUPAC Name

ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)9-7(2)5-4-6-8(9)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFSJSOFERYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1Cl)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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